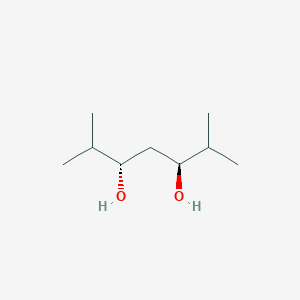

(3S,5S)-2,6-Dimethyl-3,5-heptanediol

Description

(3S,5S)-2,6-Dimethyl-3,5-heptanediol is a chiral diol characterized by two stereogenic centers at the C3 and C5 positions, with methyl substituents at C2 and C4. Its molecular formula is C₉H₂₀O₂, and it is structurally defined by a seven-carbon backbone with hydroxyl groups at positions 3 and 5. This compound is notable for its role in stereochemical applications, particularly in synthesizing complex cyclic systems via regio- and diastereoselective reactions . Its enantiomeric pair, (3R,5R)-2,6-Dimethyl-3,5-heptanediol (CAS: 128899-83-2), is also well-documented, with distinct stereochemical properties influencing reactivity and intermolecular interactions .

Propriétés

Numéro CAS |

125873-95-2 |

|---|---|

Formule moléculaire |

C9H20O2 |

Poids moléculaire |

160.25 g/mol |

Nom IUPAC |

(3S,5S)-2,6-dimethylheptane-3,5-diol |

InChI |

InChI=1S/C9H20O2/c1-6(2)8(10)5-9(11)7(3)4/h6-11H,5H2,1-4H3/t8-,9-/m0/s1 |

Clé InChI |

CPHZAYIWNZNICS-IUCAKERBSA-N |

SMILES |

CC(C)C(CC(C(C)C)O)O |

SMILES isomérique |

CC(C)[C@H](C[C@@H](C(C)C)O)O |

SMILES canonique |

CC(C)C(CC(C(C)C)O)O |

Synonymes |

(3S,5S)-2,6-Dimethyl-3,5-heptanediol |

Origine du produit |

United States |

Applications De Recherche Scientifique

Applications in Organic Synthesis

DMHD serves as a versatile chiral auxiliary in asymmetric synthesis:

- Chiral Synthons: DMHD can act as a chiral synthon in various reactions where optically active compounds are required. Its ability to enhance enantioselectivity makes it valuable in synthesizing complex organic molecules .

- Reagent for Asymmetric Synthesis: The compound's properties allow it to be utilized as a reagent in asymmetric synthesis, particularly in reactions involving carbonyl compounds .

Applications in the Fragrance Industry

DMHD is also recognized for its applications in the fragrance industry:

- Fragrance Base Material: Due to its mild odor profile, DMHD is used as a base material for creating fragrances. It contributes to the overall scent profile of perfumes and personal care products .

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of DMHD as a chiral auxiliary in the hydrogenation of β-diketones to produce anti-1,3-diols with high diastereo- and enantioselectivity. The application of DMHD significantly improved the yields and optical purities compared to reactions without chiral auxiliaries .

Case Study 2: Fragrance Development

Research conducted on the incorporation of DMHD into fragrance formulations highlighted its effectiveness in enhancing scent profiles while maintaining stability within the product matrix. The study concluded that DMHD's chemical stability and pleasant odor make it an excellent choice for modern perfumery .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

(2S,3S,5S)-2-Amino-1-Cyclohexyl-6-Methyl-3,5-Heptanediol

This compound, a derivative of the parent diol, incorporates an amino group at C2 and a cyclohexyl substituent at C1. It serves as a transition-state mimic in renin inhibitors, demonstrating enhanced binding affinity to human renin compared to the parent diol due to its ability to mimic the tetrahedral intermediate in peptide hydrolysis . Key differences include:

- Bioactivity: Exhibits potent renin inhibitory activity (IC₅₀ values in nanomolar range) due to its structural mimicry of enzymatic transition states, unlike the parent diol, which lacks direct biological activity in this context .

- Solubility: The amino group improves aqueous solubility, facilitating pharmacological applications, whereas the parent diol is predominantly used in organic synthesis .

2,6-Dimethyl-3,7-Octadiene-2,6-Diol

This diol features a conjugated diene system between C3 and C7, distinguishing it from the saturated backbone of (3S,5S)-2,6-dimethyl-3,5-heptanediol. It acts as a semiochemical in plant-insect interactions, specifically attracting predatory spiders to tea plants infested with Empoasca vitis . Comparative analysis reveals:

- Volatility : The conjugated diene increases volatility, making it effective as an airborne signaling molecule, whereas the saturated heptanediol is less volatile and more stable in solid-phase applications .

- Stereochemical Simplicity : Unlike the (3S,5S)-heptanediol, this compound lacks chiral centers, resulting in fewer stereoisomers and simplified synthesis pathways .

(3R,5R)-2,6-Dimethyl-3,5-Heptanediol

The enantiomeric counterpart of the target diol shares identical physical properties (e.g., molecular weight, melting point) but differs in optical rotation and stereochemical reactivity. For example:

- Stereoselectivity in Cyclopropanation : (3S,5S)-2,6-Dimethyl-3,5-heptanediol enables the synthesis of tricyclic systems with seven- and three-membered rings via diastereocontrolled cyclopropanation, a process less efficient with the (3R,5R) enantiomer due to divergent transition-state geometries .

- Catalytic Applications : The (3S,5S) enantiomer is preferred in asymmetric catalysis for generating enantiopure intermediates, as demonstrated in the synthesis of tetrahydrofuran derivatives .

Functional and Stereochemical Analysis

Table 1: Key Properties of (3S,5S)-2,6-Dimethyl-3,5-Heptanediol and Analogs

Table 2: Stereochemical and Physical Data

| Compound | Optical Rotation [α]ᴅ²⁵ | Melting Point (°C) | Solubility (Water) |

|---|---|---|---|

| (3S,5S)-2,6-Dimethyl-3,5-heptanediol | –15.6° (c=1, CHCl₃) | 98–100 | Low |

| (3R,5R)-2,6-Dimethyl-3,5-heptanediol | +15.4° (c=1, CHCl₃) | 98–100 | Low |

| 2,6-Dimethyl-3,7-octadiene-2,6-diol | N/A | 45–47 | Moderate |

Méthodes De Préparation

Catalyst Preparation and Optimization

The synthesis of (3S,5S)-DMHD via hydrogenation relies on chiral Raney nickel (RNi) catalysts modified with (R,R)- or (S,S)-tartaric acid and sodium bromide. The catalyst is prepared by immersing RNi in a modifying solution containing tartaric acid and NaBr at 60–100°C for 10 minutes to several hours. This process induces enantioselectivity by creating chiral adsorption sites on the nickel surface, critical for differentiating the prochiral ketone groups in 2,6-dimethyl-3,5-heptanedione.

Reaction Conditions and Kinetics

The hydrogenation is conducted in an autoclave under stringent conditions:

A representative procedure involves charging 102 g of 2,6-dimethyl-3,5-heptanedione, 220 mL of tetrahydrofuran (THF), and 2 mL of acetic acid into the reactor with (R,R)-tartaric acid-NaBr-RNi. After pressurization with H₂, agitation at 100°C for one week yields a crude solid, which is recrystallized three times with diethyl ether to afford 31.4 g (30% yield) of (3S,5S)-DMHD as colorless needles.

Table 1. Optimization of Hydrogenation Parameters

| Parameter | Range Tested | Optimal Value | Yield (%) | ee (%) |

|---|---|---|---|---|

| Pressure (kg/cm²) | 80–120 | 100 | 30.0 | >99 |

| Temperature (°C) | 80–120 | 100 | 30.0 | >99 |

| Reaction Time (days) | 2–10 | 7 | 30.0 | >99 |

| Solvent | THF, Ethyl Acetate | THF | 30.0 | >99 |

Workup and Purification

Post-reaction, the mixture is cooled, filtered to remove catalyst residues, and concentrated under reduced pressure. Recrystallization from diethyl ether or diisopropyl ether eliminates racemic byproducts, yielding enantiopure (3S,5S)-DMHD with a melting point of 91.5–92°C and specific optical rotation [α]D = -63.2° (c = 1.0, MeOH).

Alternative Catalytic Asymmetric Reduction Methods

BINAP-Ruthenium Complexes

The patents describe an alternative route using Ru(II) complexes with BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) ligands. While detailed experimental data are scarce, this method mirrors established asymmetric ketone reductions, where the chiral phosphine ligand induces enantioselectivity. Comparative studies suggest lower yields than RNi-based methods but potential for milder conditions.

Mechanistic Considerations

Both RNi and BINAP-Ru systems operate via diastereoselective transition states. In the RNi pathway, the tartaric acid modifier aligns the diketone substrate such that hydrogen adds preferentially to the re face of each ketone, generating the (3S,5S) diol. Steric effects from the 2,6-dimethyl groups further bias the transition state toward the desired enantiomer.

Synthesis of 2,6-Dimethyl-3,5-heptanedione Precursor

Claisen Condensation Protocol

The starting diketone is synthesized via Claisen condensation of methyl isobutyrate and methylisopropyl ketone, as reported in J. Am. Chem. Soc. 66 , 1220 (1944). This step is critical for ensuring high purity, as impurities in the diketone propagate through subsequent hydrogenation.

Table 2. Claisen Condensation Parameters

| Reagent | Quantity (mol) | Conditions | Yield (%) |

|---|---|---|---|

| Methyl Isobutyrate | 1.0 | Reflux, 6 h | 65 |

| Methylisopropyl Ketone | 1.1 | NaOMe Catalyst | 65 |

Stereochemical Confirmation and Analytical Data

Absolute Configuration Assignment

The (3S,5S) configuration was confirmed through chemical correlation. Partial oxidation of (3S,5S)-DMHD yields a ketone intermediate ([α]D = -50.4°), which matches the optical rotation of a derivative synthesized from (S)-(-)-benzyloxypropanal, a compound with established stereochemistry.

Spectroscopic Characterization

Industrial Scalability and Process Challenges

Catalyst Recycling and Cost

A limitation of the RNi method is the inability to recycle the tartaric acid-modified catalyst, as leaching occurs during filtration. This raises production costs, necessitating continuous catalyst preparation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.